2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate
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Overview
Description
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C₁₂H₁₆F₆N₃O₃P and a molecular weight of 395.238 g/mol . This compound is known for its unique structure, which includes a diazonium group attached to a benzene ring substituted with methoxy and morpholinyl groups. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-(morpholin-4-yl)aniline. The process includes the following steps:
Diazotization Reaction: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Formation of Hexafluorophosphate Salt: The diazonium salt is then reacted with hexafluorophosphoric acid to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at room temperature.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, and cyanated derivatives.
Coupling Reactions: Azo compounds with various substituents on the aromatic ring.
Reduction Reactions: The corresponding aniline derivative.
Scientific Research Applications
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and other substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
- 2,5-Diethoxy-4-(4-morpholinyl)benzenamine
- 2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
Uniqueness
2,5-Dimethoxy-4-(morpholin-4-yl)benzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring and the presence of the hexafluorophosphate counterion. This combination imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
41333-49-7 |
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Molecular Formula |
C12H16F6N3O3P |
Molecular Weight |
395.24 g/mol |
IUPAC Name |
2,5-dimethoxy-4-morpholin-4-ylbenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C12H16N3O3.F6P/c1-16-11-8-10(15-3-5-18-6-4-15)12(17-2)7-9(11)14-13;1-7(2,3,4,5)6/h7-8H,3-6H2,1-2H3;/q+1;-1 |
InChI Key |
DPXQYHYTXQUDIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1[N+]#N)OC)N2CCOCC2.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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